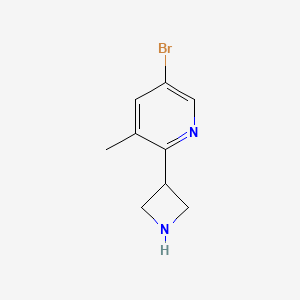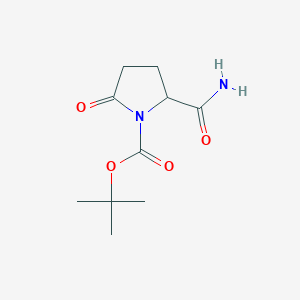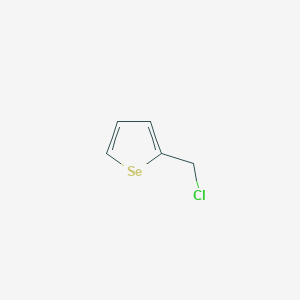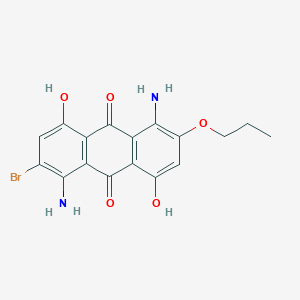
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H9BrN2O4. It is a derivative of anthraquinone, characterized by the presence of amino, bromo, hydroxy, and propoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,5-diamino-4,8-dihydroxyanthraquinone, followed by the introduction of the propoxy group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The process ensures high yield and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones.
Wissenschaftliche Forschungsanwendungen
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its interaction with DNA topoisomerase can result in anticancer activity by preventing DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Lacks the bromo and propoxy groups.
1,5-Diamino-2,6-dibromoanthracene-9,10-dione: Contains an additional bromo group.
1,8-Dihydroxy-9,10-anthraquinone: Lacks the amino and bromo groups.
Uniqueness
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88604-47-1 |
|---|---|
Molekularformel |
C17H15BrN2O5 |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
1,5-diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)10-7(21)4-6(18)14(19)12(10)16(11)23/h4-5,21-22H,2-3,19-20H2,1H3 |
InChI-Schlüssel |
GRFSCHOEFXMFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


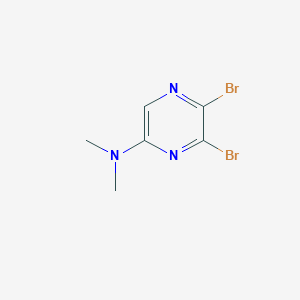
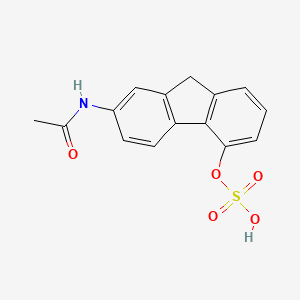
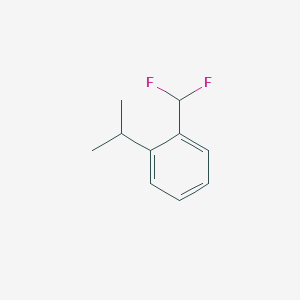
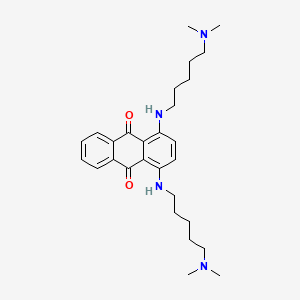
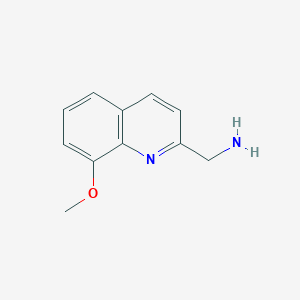
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
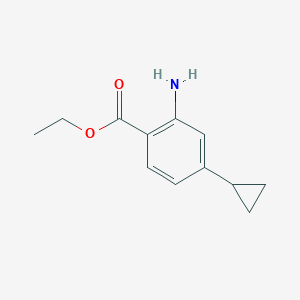

![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
